Vhl-IN-1
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Overview
Description
Vhl-IN-1 is a small molecule inhibitor of the von Hippel-Lindau (VHL) protein, which is part of the ubiquitin E3 ligase complex. This compound is known for its ability to stabilize and induce hypoxia-inducible factor 1 alpha (HIF-1α) transcriptional activity
Preparation Methods
The synthesis of Vhl-IN-1 involves several key steps. One common approach includes the use of L-hydroxyproline as a starting material. The synthetic route typically involves the protection of the hydroxyproline’s amine group, followed by a series of arylation and amidation reactions . The final product is obtained through deprotection and purification steps. Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for scaling up the production process.
Chemical Reactions Analysis
Vhl-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific groups on the molecule.
Covalent Binding: This compound can covalently bind to the VHL protein, particularly at the Ser110 site in the HIF1α binding region
Scientific Research Applications
Vhl-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the ubiquitin-proteasome system and protein degradation pathways.
Biology: Researchers use this compound to investigate the role of VHL in cellular processes, including hypoxia response and tumorigenesis
Medicine: This compound has potential therapeutic applications in treating diseases associated with VHL mutations, such as von Hippel-Lindau disease and certain cancers
Mechanism of Action
Vhl-IN-1 exerts its effects by inhibiting the VHL protein, which leads to the stabilization and activation of HIF-1α . This inhibition prevents the degradation of HIF-1α, allowing it to accumulate and activate the transcription of genes involved in the hypoxia response. The molecular targets of this compound include the VHL protein and the HIF-1α pathway, which are crucial for cellular adaptation to low oxygen levels .
Comparison with Similar Compounds
Vhl-IN-1 is unique compared to other VHL inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include:
This compound stands out due to its specific inhibition of VHL and its potential for targeted protein degradation, making it a valuable tool in both research and therapeutic contexts.
Properties
Molecular Formula |
C28H37FN4O4S |
---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[2-methyl-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H37FN4O4S/c1-15-11-18(22-17(3)30-14-38-22)7-8-20(15)16(2)31-24(35)21-12-19(34)13-33(21)25(36)23(27(4,5)6)32-26(37)28(29)9-10-28/h7-8,11,14,16,19,21,23,34H,9-10,12-13H2,1-6H3,(H,31,35)(H,32,37)/t16-,19+,21-,23+/m0/s1 |
InChI Key |
NBHYPBDUODSQHJ-DTPUHQDNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=C(N=CS2)C)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N=CS2)C)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O |
Origin of Product |
United States |
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